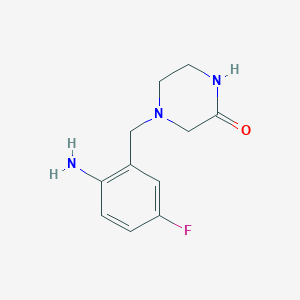

4-(2-Amino-5-fluorobenzyl)-2-piperazinone

Overview

Description

4-(2-Amino-5-fluorobenzyl)-2-piperazinone (AFBP) is a small molecule that has been studied extensively in scientific research due to its many potential applications. AFBP is a fluorinated aminopiperazine with a unique structure that can be used as a starting point for the synthesis of other molecules. Its synthesis method is straightforward and can be easily adapted to a variety of laboratory settings. AFBP has been studied for its potential applications in scientific research, such as its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Synthesis and Antibacterial Evaluation

4-(2-Amino-5-fluorobenzyl)-2-piperazinone derivatives demonstrate significant potential in the field of antibacterial research. For instance, novel analogs of fluoroquinolones annulated with 6-substituted-2-aminobenzothiazoles, incorporating substituted piperazine rings, exhibit notable in vitro antibacterial activity. Some of these compounds have shown higher effectiveness against Gram-positive organisms compared to established antibiotics like ciprofloxacin, norfloxacin, and gatifloxacin, indicating their promise as future antibacterial agents (Sharma et al., 2015).

Use in Solid-Phase Synthesis

Piperazine amide linkers, including derivatives of this compound, have been utilized in the synthesis of dihydroquinoxalinones through solid-phase synthesis methods. These linkers are effective in cyclative cleavage from solid supports, offering high purity in the synthesized compounds and suitability for combinatorial synthesis of compound libraries (Neagoie & Krchňák, 2012).

Potential in Psychiatric Disorder Treatment

Research into compounds such as AZD2327, which includes a derivative of this compound, has indicated their potential in treating psychiatric disorders. AZD2327 acts as a potent and selective agonist of the δ-opioid receptor and has shown promising results in preclinical models predictive of anxiolytic and antidepressant activities. This highlights the role of the δ-opioid receptor in mood regulation and the potential of such compounds in pharmacotherapy for psychiatric disorders (Hudzik et al., 2011).

Imaging σ1 Receptors in Brain

In medicinal chemistry, derivatives of this compound have been designed for imaging σ1 receptors in the brain. This is exemplified by the synthesis of 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine, which exhibits low lipophilicity and high selectivity. Such compounds are used in positron emission tomography (PET) and magnetic resonance imaging (MRI) for studying brain disorders, including Alzheimer's disease (He et al., 2017).

properties

IUPAC Name |

4-[(2-amino-5-fluorophenyl)methyl]piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O/c12-9-1-2-10(13)8(5-9)6-15-4-3-14-11(16)7-15/h1-2,5H,3-4,6-7,13H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJAMILJXNCRGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)CC2=C(C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,2-Dimethylpropyl)-6-ethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1517867.png)

![Propan-2-yl 2-[(2-hydroxyethyl)sulfanyl]acetate](/img/structure/B1517875.png)

![2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine](/img/structure/B1517876.png)

![6-Ethyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1517884.png)